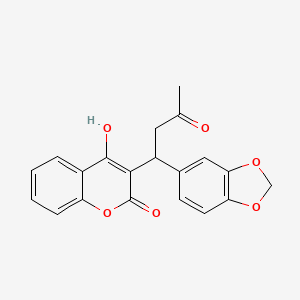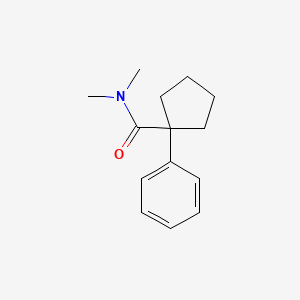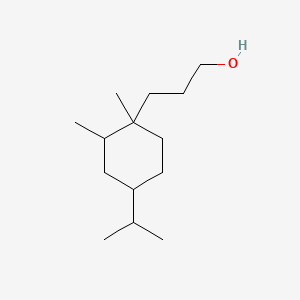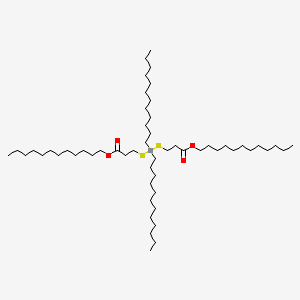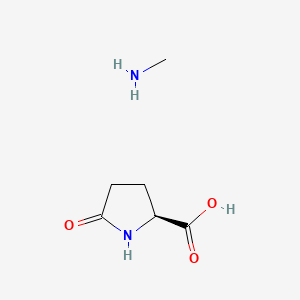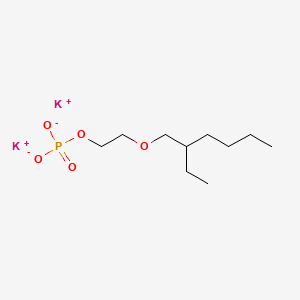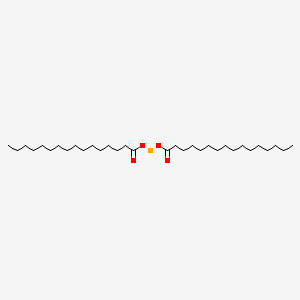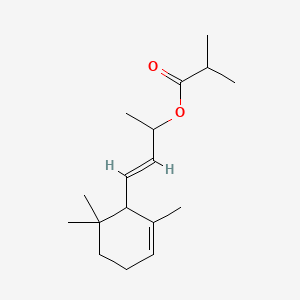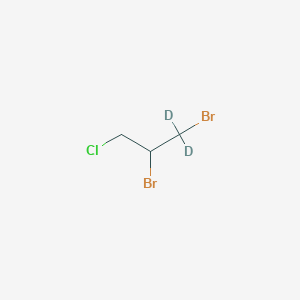
1,2-Dibromo-3-chloropropane-1,1-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3-chloropropane-1,1-d2 is a deuterated analog of 1,2-Dibromo-3-chloropropane, an organic compound with the formula BrCH(CH2Br)(CH2Cl). It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, until its use was banned due to its harmful effects on human health .
Méthodes De Préparation
1,2-Dibromo-3-chloropropane-1,1-d2 can be synthesized through the addition of bromine to 3-chloropropene under normal pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation . Industrial production methods involve the use of bromine and 3-chloropropene, with the reaction typically catalyzed by copper(I) bromide or iron(II) bromide .
Analyse Des Réactions Chimiques
1,2-Dibromo-3-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding brominated and chlorinated products.
Reduction: Can be reduced to form less brominated or chlorinated derivatives.
Substitution: Undergoes nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dibromo-3-chloropropane-1,1-d2 has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of tritium-labeled compounds.
Biology: Employed in studies involving DNA alkylation and the formation of DNA adducts.
Medicine: Investigated for its potential effects on cellular processes and its role in toxicology studies.
Industry: Utilized in the synthesis of flame-retardant materials and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1-d2 involves its ability to alkylate DNA, leading to the formation of DNA adducts. This process can interfere with DNA replication and transcription, ultimately causing cellular damage and mutations. The compound targets nucleophilic sites within the DNA molecule, particularly the N7 position of guanine .
Comparaison Avec Des Composés Similaires
1,2-Dibromo-3-chloropropane-1,1-d2 can be compared with other similar compounds such as:
1,2-Dibromo-3-chloropropane: The non-deuterated analog, which has similar chemical properties but differs in isotopic composition.
1,2-Dibromoethane: Another brominated compound used as a fumigant, but with different reactivity and applications.
1,3-Dichloropropane: A chlorinated compound with similar structural features but different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can be advantageous in certain research applications, such as tracing and studying reaction mechanisms.
Propriétés
Numéro CAS |
112821-99-5 |
|---|---|
Formule moléculaire |
C3H5Br2Cl |
Poids moléculaire |
238.34 g/mol |
Nom IUPAC |
1,2-dibromo-3-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2 |
Clé InChI |
WBEJYOJJBDISQU-DICFDUPASA-N |
SMILES isomérique |
[2H]C([2H])(C(CCl)Br)Br |
SMILES canonique |
C(C(CBr)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


